
Spectroscopic Profiling of 2-Amino-3-
methoxypropan-1-ol: A Comparative Technical

Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL

CAS No.: 253443-56-0

Cat. No.: B3021761

Get Quote

Executive Summary & Structural Significance
2-Amino-3-methoxypropan-1-ol (CAS: 42366-53-4 for racemic; specific isomers vary)

represents a critical "desymmetrized" scaffold derived from the serinol (2-amino-1,3-

propanediol) family. Unlike its parent compound serinol, which possesses a plane of symmetry

making its primary hydroxyls chemically equivalent, the introduction of the methoxy ether

moiety creates a permanent chiral center (C2).

For medicinal chemists, this structural shift is not merely cosmetic—it fundamentally alters the

spectroscopic signature and the reactivity profile, serving as a vital intermediate in the

synthesis of non-ionic X-ray contrast media (e.g., Iopromide class) and sphingosine mimetics.

This guide provides an objective spectroscopic comparison between 2-Amino-3-
methoxypropan-1-ol, its symmetric parent Serinol, and key N-acylated derivatives, focusing

on NMR, IR, and MS modalities.
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Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Profiling
The most distinct spectroscopic feature arises in the

H and

C NMR spectra. The loss of symmetry in 2-Amino-3-methoxypropan-1-ol resolves the two
methylene groups into distinct environments, unlike the equivalent signals seen in Serinol.

Table 1: Characteristic NMR Shifts (Comparison)
Solvent:

(Standard for polar amino alcohols)
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Feature Serinol (Parent)
2-Amino-3-

methoxypropan-1-ol

(Target)

Spectroscopic

Causality

Symmetry (Plane of Symmetry) (Asymmetric)

Desymmetrization

breaks magnetic

equivalence.

C2 Methine (

H)
~3.0 - 3.2 ppm (m) ~3.3 - 3.5 ppm (m)

Inductive effect of

ether oxygen is

slightly weaker than

free OH, but

environment is similar.

-O Protons
Equivalent: ~3.6 ppm

(d, 4H)

Distinct:1.

-OH: ~3.6 - 3.7 ppm

(m, 2H)2.

-OMe: ~3.4 - 3.5 ppm

(m, 2H)

The methoxy-bearing

methylene is shielded

relative to the free

alcohol methylene.

Methoxy Group Absent
Singlet: ~3.35 ppm (s,

3H)

Diagnostic sharp

singlet confirming O-

methylation.

C Backbone

2 Signals:

(~55 ppm)

(~61 ppm, 2C)

3 Signals:

(~53 ppm)

-OH (~62 ppm)

-OMe (~73 ppm)

Ether formation

significantly deshields

the carbon atom (

-effect).
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Critical Application Note: In chiral solvents or in the presence of chiral shift reagents, the

methylene protons of 2-Amino-3-methoxypropan-1-ol often display diastereotopic character

(ABX system) due to the adjacent stereocenter, appearing as complex multiplets rather than

simple doublets.

Infrared Spectroscopy (FT-IR)
Differentiation relies on the "Fingerprint Region" (1000–1300 cm⁻¹) where ether linkages

manifest.

Serinol: Dominant broad band at 3200–3400 cm⁻¹ (O-H/N-H stretch). Strong C-O stretch at

~1050 cm⁻¹ (primary alcohol).

2-Amino-3-methoxypropan-1-ol:

O-H/N-H: Broad band persists but intensity may be reduced (one less OH).

C-O-C (Ether): New, distinct band appears ~1100–1120 cm⁻¹ (asymmetric stretch).

C-H (Methoxy): Subtle shoulder at ~2830 cm⁻¹ characteristic of

stretching.

Mass Spectrometry (MS) Fragmentation
Ionization: ESI+ (Electrospray Ionization)

Serinol (MW 91):

. Major fragment:

60 (

).
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2-Amino-3-methoxypropan-1-ol (MW 105):

.

Pathway A: Loss of

(

)

Peak at

74.

Pathway B: Loss of

(

)

Peak at

60.

Differentiation: The presence of the

74 fragment is unique to the methoxy derivative, confirming the "heavy" side chain.

Derivative Analysis: Monitoring Functionalization
In drug development, this amine is often acylated. Monitoring the shift from Amine to Amide is

critical.

Workflow: N-Acetylation Monitoring
When 2-Amino-3-methoxypropan-1-ol is converted to its acetamide derivative:

H NMR: The methine proton (

) shifts downfield by ~0.8–1.0 ppm due to the electron-withdrawing amide carbonyl.

IR: Appearance of Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands.
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Solubility: Drastic reduction in water solubility compared to the free amine salt.

Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for characterizing these serinol derivatives

during synthesis.

Crude Reaction Mixture

Isolation (Ion Exchange/Extraction)

1H NMR (D2O)

FT-IR Analysis

Symmetry Check

Distinct CH2 Signals + OMe Singlet
(Target Compound)

 C-O-C Band (~1100 cm-1) 

Equivalent CH2 Signals
(Serinol)

 2 Equivalent CH2  3 Distinct C Signals 

Click to download full resolution via product page

Caption: Analytical decision tree for differentiating symmetric serinol impurities from the

asymmetric methoxy target.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3021761/docs?utm_src=pdf-body-img#spectroscopic-profiling-of-2-amino-3-methoxypropan-1-ol-a-comparative-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol A: Sample Preparation for High-Resolution
NMR
To ensure resolution of the diastereotopic protons and prevent OH/NH exchange broadening.

Solvent Selection: Use DMSO-d6 if observing labile protons (OH/NH) is required. Use D₂O

for sharp backbone signals (labile protons will exchange and disappear).

Preparation: Dissolve 10–15 mg of the amino alcohol in 0.6 mL of solvent.

Reference: For

, use an internal standard like TSP (trimethylsilylpropanoic acid) or calibrate to the residual
HDO peak (approx. 4.79 ppm).

Acquisition: Set relaxation delay (

) to >5 seconds to allow full relaxation of the methoxy protons for accurate integration.

Protocol B: Thin Layer Chromatography (TLC)
Visualization
Amino alcohols lack strong UV chromophores.

Stationary Phase: Silica Gel 60 F254.

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

Stain (Critical): Ninhydrin.

Procedure: Dip plate, heat at 110°C.

Result: Free amines appear as purple/red spots. N-acylated derivatives will not stain or

require harsh heating/chlorine dip.

References
Sigma-Aldrich.2-Amino-3-methoxypropan-1-ol Product Sheet & CAS Data.Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3021761/docs?utm_src=pdf-body#spectroscopic-profiling-of-2-amino-3-methoxypropan-1-ol-a-comparative-technical-guide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information (NCBI).PubChem Compound Summary for

CID 14151411 (2-Amino-3-methoxypropan-1-ol).Link

Andreeßen, B., & Steinbüchel, A. (2011).[1] Serinol: small molecule - big impact.[1] AMB

Express.[1] (Provides baseline spectral data for the serinol scaffold). Link

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative
text for chemical shift rules of amino alcohols/ethers).

SpectraBase.2-Methoxy-1-propanol 13C NMR Spectrum. (Reference for methoxy-propanol

substructure shifts). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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